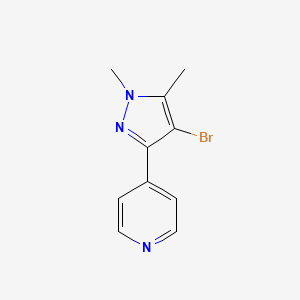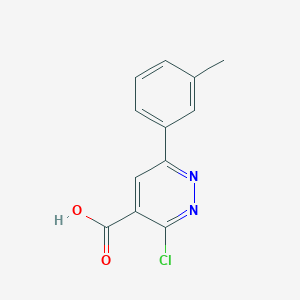![molecular formula C11H8F2N2O2 B1472412 Acide 1-[(3,5-difluorophényl)méthyl]-1H-pyrazole-4-carboxylique CAS No. 1528501-29-2](/img/structure/B1472412.png)
Acide 1-[(3,5-difluorophényl)méthyl]-1H-pyrazole-4-carboxylique
Vue d'ensemble
Description
1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8F2N2O2 and its molecular weight is 238.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'analogues de l'honokiol
Ce composé peut être utilisé comme réactif dans la synthèse d'analogues de l'honokiol . L'honokiol est un composé naturel dérivé de l'écorce des magnolias, et il a été étudié pour ses propriétés anticancéreuses et anti-inflammatoires potentielles.
Réactions de homo-couplage
Il peut également être impliqué dans des réactions de homo-couplage . Ce sont des réactions où deux molécules identiques sont jointes, souvent utilisées dans la synthèse de composés organiques complexes.
Réactions de couplage croisé de Suzuki-Miyaura
Le composé peut être utilisé dans des réactions de couplage croisé de Suzuki-Miyaura . Il s'agit d'un type de réaction chimique où une liaison carbone-carbone est formée par la réaction d'un acide boronique avec un halogénure d'aryle ou de vinyle, catalysée par un complexe de palladium(0).
Réduction énantiosélective du trifluoroacétophénone par le borane
Il peut être utilisé dans la réduction énantiosélective du trifluoroacétophénone par le borane . Ce type de réaction est utilisé pour produire des molécules chirales, qui sont des molécules qui ne peuvent pas être superposées à leur image miroir.
Synthèse de fluorophores
Le composé peut être utilisé pour synthétiser des fluorophores de 1,3,5-triarylpyrazoline . Les fluorophores sont des molécules qui peuvent réémettre de la lumière après excitation par la lumière. Elles sont utilisées dans une variété d'applications, y compris l'imagerie biologique et les diodes électroluminescentes organiques (OLED).
Synthèse de composés contenant un ligand thiazacrown à 16 chaînons
Il peut être utilisé pour synthétiser des composés contenant un ligand thiazacrown à 16 chaînons . Ces types de composés sont souvent utilisés en chimie de coordination et en catalyse.
Propriétés
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-9-1-7(2-10(13)3-9)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZBYECWAQLBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472329.png)
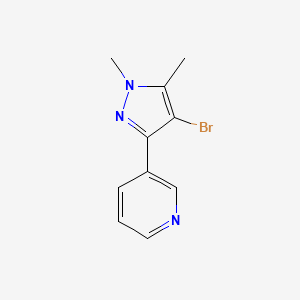
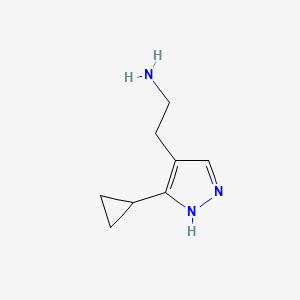
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472332.png)
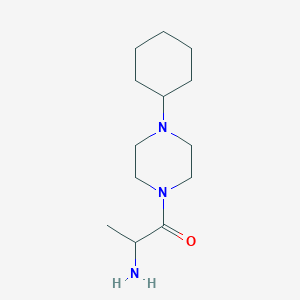
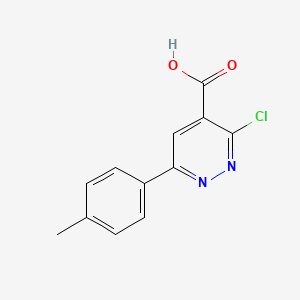
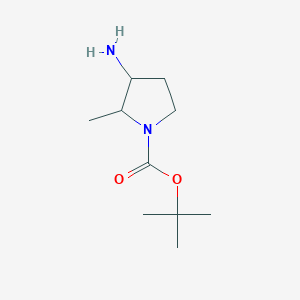
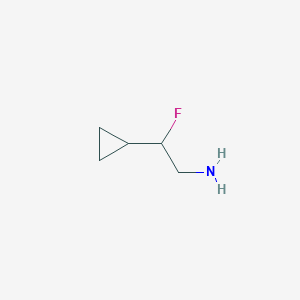
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1472340.png)
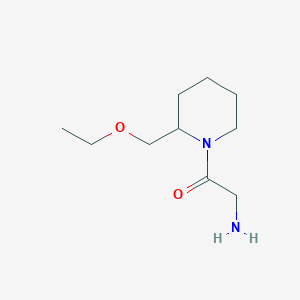
![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472342.png)
![2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472343.png)
